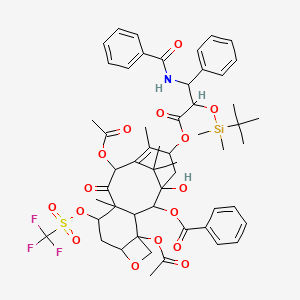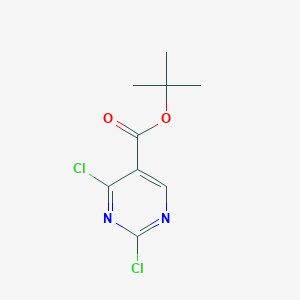![molecular formula C19H27O8- B12287409 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[(1,5,9-Trimethyl-11,14,15,16-Tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Sie zeichnet sich durch das Vorhandensein einer 4-Oxogruppe und einem Butanoatester aus, der an ein stark substituiertes Tetraoxatetracyclohexadecan-Ringsystem gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Oxo-4-[(1,5,9-Trimethyl-11,14,15,16-Tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoat umfasst in der Regel mehrere Schritte:
Bildung des Tetraoxatetracyclohexadecan-Ringsystems: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, wobei häufig Katalysatoren verwendet werden, um die Bildung der komplexen Ringstruktur zu erleichtern.
Einführung der 4-Oxogruppe: Dieser Schritt beinhaltet die Oxidation einer Vorläuferverbindung, um die 4-Oxofunktionalität einzuführen. Übliche Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Zwischenverbindung mit Butansäure oder deren Derivaten, um den gewünschten Ester zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu erhöhen. Dies beinhaltet oft den Einsatz von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate typically involves multiple steps:
Formation of the Tetraoxatetracyclohexadecane Ring System: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the formation of the complex ring structure.
Introduction of the 4-Oxo Group: This step involves the oxidation of a precursor compound to introduce the 4-oxo functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the intermediate compound with butanoic acid or its derivatives to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Oxo-4-[(1,5,9-Trimethyl-11,14,15,16-Tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können die 4-Oxogruppe in eine Hydroxylgruppe umwandeln und so Alkohole bilden.
Substitution: Die Estergruppe kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Ester oder Amide führen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid oder andere starke Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid oder katalytische Hydrierung.
Substitution: Nucleophile wie Amine, Alkohole oder Thiole unter sauren oder basischen Bedingungen.
Wichtigste gebildete Produkte
Oxidation: Carbonsäuren, Aldehyde oder Ketone.
Reduktion: Alkohole oder andere reduzierte Derivate.
Substitution: Verschiedene Ester, Amide oder Thioester.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[(1,5,9-Trimethyl-11,14,15,16-Tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Oxo-4-[(1,5,9-Trimethyl-11,14,15,16-Tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Wirkungen der Verbindung werden über Wege vermittelt, die die Modulation dieser Zielstrukturen beinhalten, was zu Veränderungen in zellulären Prozessen führt.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Oxo-4-[(1,5,9-Trimethyl-11,14,15,16-Tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butansäure
- 4-Oxo-4-[(1,5,9-Trimethyl-11,14,15,16-Tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanamid
Einzigartigkeit
4-Oxo-4-[(1,5,9-Trimethyl-11,14,15,16-Tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoat ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. des stark substituierten Tetraoxatetracyclohexadecan-Ringsystems und des Vorhandenseins sowohl einer Oxogruppe als auch einer Esterfunktionalität.
Eigenschaften
Molekularformel |
C19H27O8- |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
4-oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/p-1 |
InChI-Schlüssel |
FIHJKUPKCHIPAT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
